5-Chloro-2-methoxy-4-nitroanilinehydrochloride

Description

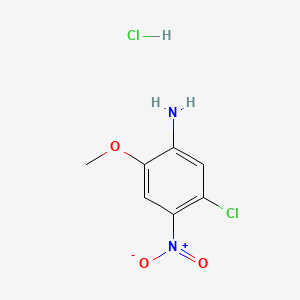

5-Chloro-2-methoxy-4-nitroaniline (CAS: 6259-08-1) is a nitroaniline derivative with the molecular formula C₇H₇ClN₂O₃ and a molecular weight of 202.59 g/mol. It is characterized by a methoxy group (-OCH₃) at the 2-position, a nitro group (-NO₂) at the 4-position, and a chlorine atom at the 5-position on the benzene ring . This compound is primarily used in research settings as an intermediate in organic synthesis, particularly for developing dyes, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula |

C7H8Cl2N2O3 |

|---|---|

Molecular Weight |

239.05 g/mol |

IUPAC Name |

5-chloro-2-methoxy-4-nitroaniline;hydrochloride |

InChI |

InChI=1S/C7H7ClN2O3.ClH/c1-13-7-3-6(10(11)12)4(8)2-5(7)9;/h2-3H,9H2,1H3;1H |

InChI Key |

QWWPQVSOHVQEOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxyaniline to introduce the nitro group, followed by chlorination to add the chloro group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reagents and maintenance of reaction temperatures to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to remove impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-4-nitroanilinehydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Chloro-2-methoxy-4-aminoaniline, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Chloro-2-methoxy-4-nitroanilinehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methoxy groups contribute to the compound’s overall reactivity and stability, influencing its interactions with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of nitroaniline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Methoxy vs. Methyl Groups: The methoxy group in 5-chloro-2-methoxy-4-nitroaniline is electron-donating, enhancing solubility in polar solvents compared to the methyl group in 5-chloro-2-methyl-4-nitroaniline. The latter’s lower polarity makes it more suitable for non-aqueous industrial processes .

Fluorine Substitution :

- 5-Chloro-4-fluoro-2-nitroaniline’s fluorine atom introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic aromatic substitution (NAS) reactions compared to the methoxy analog .

Acetamide Derivatives :

- N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide includes an acetylated amine group, which reduces basicity and alters pharmacokinetic properties, making it relevant in drug design .

Key Findings :

- Nitration Efficiency : The methoxy group in 5-chloro-2-methoxy-4-nitroaniline directs nitration to the para position due to its ortho/para-directing nature, ensuring high regioselectivity .

- Purity Challenges : Fluorinated analogs like 5-chloro-4-fluoro-2-nitroaniline require specialized purification techniques due to their high reactivity .

Stability and Reactivity

- Thermal Stability : Methoxy-substituted nitroanilines exhibit lower thermal stability than methyl-substituted analogs due to the labile OCH₃ group .

- Acid Sensitivity : The acetamide derivative (N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide) is prone to hydrolysis under acidic conditions, limiting its use in low-pH environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 5-chloro-2-methoxy-4-nitroaniline hydrochloride?

- Methodology :

- Nitration : Introduce the nitro group to 5-chloro-2-methoxyaniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions.

- Hydrochloride Formation : React the intermediate with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity, monitored by TLC (silica gel, chloroform/methanol 9:1) .

Q. How can spectroscopic and chromatographic techniques be optimized for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃ (δ 3.8–4.0 ppm for methoxy) and aromatic protons (δ 6.5–8.5 ppm). Confirm nitro group placement via NOESY .

- IR : Identify N–H stretches (3300–3500 cm⁻¹) and nitro symmetric/asymmetric vibrations (1520–1370 cm⁻¹) .

- Chromatography :

- HPLC-PDA : Use a mobile phase of 0.1% formic acid in acetonitrile/water (30:70) for baseline separation of degradation products .

Q. What are the key reactivity patterns of this compound in substitution and redox reactions?

- Substitution : The chloro group undergoes nucleophilic displacement with amines (e.g., piperidine in DMF at 80°C) to form 5-amino derivatives, while the nitro group remains inert under mild conditions .

- Redox : Catalytic hydrogenation (Pd/C, H₂, ethanol) reduces the nitro group to an amine, yielding 5-chloro-2-methoxy-4-aminoaniline hydrochloride. Monitor pH to prevent dehydrohalogenation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Profile :

- Acidic Conditions (pH <3) : Rapid hydrolysis of the methoxy group occurs above 60°C, forming 5-chloro-4-nitrobenzene-1,2-diol. Stabilize with chelating agents (e.g., EDTA) .

- Alkaline Conditions (pH >9) : Nitro group reduction is observed, necessitating inert atmospheres (N₂) during storage .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

- Case Study : Discrepancies in antimicrobial activity between 5-chloro-2-methoxy-4-nitroaniline and 5-bromo analogs may arise from:

- Substituent Positioning : Chloro at position 5 enhances membrane permeability compared to bromo at position 4, as shown in logP calculations (Cl: 1.8 vs. Br: 2.1) .

- Assay Variability : Standardize MIC testing using broth microdilution (CLSI guidelines) to control inoculum size and solvent effects .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of bacterial nitroreductases (PDB: 1YLI). Key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.